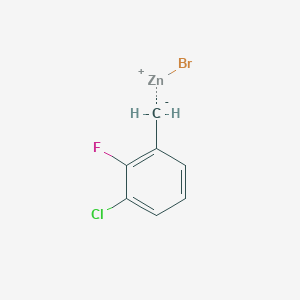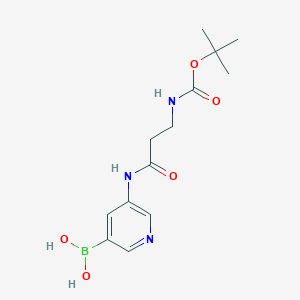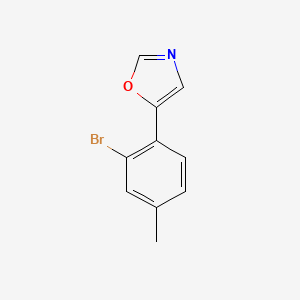
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is first converted to an alcohol via reduction, followed by protection of the amine group using tert-butyl carbamate.
Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Product Formation: The final step involves the coupling of the intermediate with a suitable carboxylic acid derivative to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis using microreactor systems. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Carbodiimides such as EDCI or DCC are often used as coupling agents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The primary amine is obtained after Boc removal.
Coupling Reactions: Amides or esters are formed depending on the reactants used.
Scientific Research Applications
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: The enantiomer of the compound with opposite stereochemistry.
3-(4-Bromophenyl)-2-amino-2-methylpropanoic acid: The non-Boc protected version of the compound.
3-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWAMZOHWXACO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














